molecular formula C11H14O3 B2368995 2-Oxoadamantane-1-carboxylic acid CAS No. 40556-86-3

2-Oxoadamantane-1-carboxylic acid

Cat. No. B2368995
CAS RN: 40556-86-3
M. Wt: 194.23
InChI Key: CREOOLZKVAFMCX-UHFFFAOYSA-N
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Description

2-Oxoadamantane-1-carboxylic acid is a cyclic carboxylic acid that belongs to the class of adamantane derivatives . It has a molecular weight of 194.23 .


Molecular Structure Analysis

The IUPAC name for 2-Oxoadamantane-1-carboxylic acid is 2-oxo-1-adamantanecarboxylic acid . The InChI code for this compound is 1S/C11H14O3/c12-9-8-2-6-1-7 (3-8)5-11 (9,4-6)10 (13)14/h6-8H,1-5H2, (H,13,14) .


Physical And Chemical Properties Analysis

2-Oxoadamantane-1-carboxylic acid has a melting point of 167-169°C . Like other carboxylic acids, it is likely to have strong intermolecular attractive forces due to hydrogen bonding .

Scientific Research Applications

1. Biotechnological Preparation and Organic Synthesis

2-Oxoadamantane-1-carboxylic acid, a type of oxo-carboxylic acid, is significant in organic synthesis. Biotechnological methods have been developed for the preparation of oxo- and hydroxycarboxylic acids, including 2-oxoadamantane-1-carboxylic acid, under environmentally friendly conditions. These acids serve as new building blocks in organic synthesis, particularly for hydrophilic triazines, spiro-connected heterocycles, benzotriazines, and pyranoic amino acids, contributing to advances in total synthesis and pharmaceutical research (Aurich et al., 2012).

2. Electrophoretic Properties and Surface Activity

Research on the polarographic properties of 2-oxoadamantane has shown similarities to other adamantane and camphor derivatives. The surface activity of these compounds, including 2-oxoadamantane-1-carboxylic acid, is a key factor in their behavior in electrochemical applications, which can be relevant in various fields like sensor technology and electroplating (Frumkin et al., 1974).

3. Carboxylic Acids in Photoredox Catalysis

The application of carboxylic acids, such as 2-oxoadamantane-1-carboxylic acid, as activation groups in photoredox catalysis has been explored. This approach involves using visible light-mediated photoredox catalysis for radical Michael additions, demonstrating the versatility of carboxylic acids in chemical transformations and synthesis (Chu et al., 2014).

4. Role in Aqueous Dispersion and Electrophoretic Deposition

Studies have shown the impact of carboxylic acids on the electrophoretic deposition and aqueous dispersion properties of materials like ZrO2. This research is crucial for understanding how 2-oxoadamantane-1-carboxylic acid and similar compounds can modify the surface properties of particles, leading to applications in materials science and nanotechnology (Hanaor et al., 2013).

5. Structural Characterization and Pharmaceutical Applications

The structural characterization of 2-oxoadamantane-1-carboxylic acid derivatives has been explored, highlighting their potential in pharmaceutical applications. Such studies provide insights into the molecular configurations of these compounds, which is vital for understanding their interactions and effectiveness in drug development (Delgado et al., 2019).

Safety And Hazards

2-Oxoadamantane-1-carboxylic acid may be harmful if swallowed, cause skin and eye irritation, and may be harmful if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection .

Future Directions

While specific future directions for 2-Oxoadamantane-1-carboxylic acid are not available, its related compound, 1-Adamantanecarboxylic acid, has been used in the synthesis of nanoparticles and conjugated polymers, suggesting potential applications in nanotechnology and optoelectronic materials .

properties

IUPAC Name

2-oxoadamantane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c12-9-8-2-6-1-7(3-8)5-11(9,4-6)10(13)14/h6-8H,1-5H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CREOOLZKVAFMCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Oxoadamantane-1-carboxylic acid

Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

To a solution of 100 ml of 2-hydroxyadamantane dissolved in 250 ml pyridine is added 137.9 g of trifluoroacetic anhydride dropwise, and the reaction mixture is stirred overnight. The reaction mixture is poured over ice then diluted to 1.0 liter with water and extracted three times with 500 ml of diethyl ether. The combined diethyl ether extracts are washed with 5% hydrochloric acid until the wash is acidic then washed once with 5% sodium bicarbonate solution and dried over magnesium sulfate. The solvent is removed under reduced pressure to give 2-adamantyl trifluoroacetate as an oil. 50 Grams of 2-adamantyl trifluoroacetate are dissoled in 500 ml of hexane and photolyzed (254 nm) for 4 days. The solvent is removed under reduced pressure and the oily residue is placed in a low pressure column and eluted with dichloroethane. The starting material is the first major component eluted. The second major component is the product, 1-trifluoroacetyl-2-hydroxyadamantane which is crystallized from pentane. To 100 ml of 10% sodium hydroxide solution is added 13.0 g of 1-trifluoroacetyl-2-hydroxyadamantane. The reaction mixture is heated for 15 minutes on a steam bath then diluted to 200 ml with water and washed two times with 150 ml of diethyl ether. The aqueous solution is acidified with concentrated hydrochloric acid. The precipitate is collected by filtration, washed with water and dried in a steam cabinet to give 2-hydroxy-1-adamantanecarboxylic acid. 6.7 Grams of 2-hydroxy-1-adamantanecarboxylic acid are dissolved in 50 ml of acetone and enough 8 N Jones Reagent (chromic anhydride in dilute sulfuric acid) is added to retain a red color for 1 minute. Isopropyl alconhol is added to destroy any excess Jones reagent and the solvent is removed under reduced pressure. The residue is diluted with water, collected by filtration and washed with water then suction dried to give 2-keto-1-adamantanecarboxylic acid. 4.7 Grams of 2-keto-1-adamantanecarboxylic acid is dissolved in 75 ml of ethanol and hydrogenated over platinum oxide in the presence of ammonia gas under 60 psi of pressure at room temperature. The solvent is removed under reduced pressure. 15 ml of water is added to the residue and removed under reduced pressure. This step is repeated with another 15 ml of water then the residue is dried at 100° C. under reduced pressure for 1 hour to give 2-amino-1-adamantanecarboxylic acid which is represented by the following structure ##STR45##
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Citations

For This Compound
4
Citations
T Sasaki, S Eguchi, T Okano - Synthesis, 1980 - thieme-connect.com
… The readily accessible 2--oxoadamantane-1-carboxylic acid (1)s was converted to the corresponding acid azide 3 via the acid chloride 2. Therrnolysis of 3 in refluxing toluene af- …
Number of citations: 16 www.thieme-connect.com
GM Butov, VV Burmistrov, DA Pitushkin - Russian Journal of Organic …, 2017 - Springer
… The preparation of isocyanate 8 by three-stage method from 2-oxoadamantane-1-carboxylic acid was described [30] with an overall yield in the two last stages 78% [31]. The information …
Number of citations: 21 link.springer.com
EA Shokova, VV Kovalev - Russian Chemical Reviews, 2011 - iopscience.iop.org
Published data on the synthesis and reactivity of ketoesters and ketoacids containing the adamantane nucleus are summarized and generalized. Biological activities of these …
Number of citations: 17 iopscience.iop.org
PG Tucker - 1979 - search.proquest.com
… -dicarboxylic acid (2.8) to 2-oxoadamantane-1-carboxylic acid, methyl ester or acid chloride … discovered that ring closure to 2-oxoadamantane-1- carboxylic acid and its methyl ester …
Number of citations: 2 search.proquest.com

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